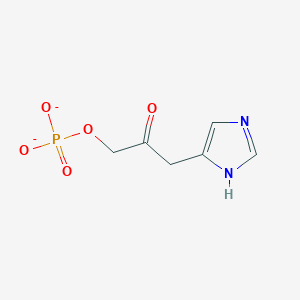

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [3-(1H-imidazol-4-yl)-2-oxopropyl] phosphate(2−) . This nomenclature reflects:

- The imidazol-4-yl substituent, indicating the nitrogen atoms at positions 1 and 3 of the aromatic ring.

- The 2-oxopropyl chain, specifying a ketone group at the second carbon.

- The phosphate(2−) group, denoting a doubly deprotonated phosphate ester.

Alternative naming conventions include imidazole acetol-phosphate(2−) , emphasizing its role in histidine biosynthesis. The numbering of the imidazole ring follows standard IUPAC guidelines, with priority given to the nitrogen atoms for positional assignment.

Molecular Formula and Charge State Analysis

The molecular formula is C₆H₇N₂O₅P with a charge of −2 . Key features include:

| Property | Value | Source |

|---|---|---|

| Exact mass | 218.01036 g/mol | |

| Monoisotopic mass | 218.0249 g/mol | |

| Charge localization | Phosphate group (−2) |

The charge arises from the deprotonation of both hydroxyl groups on the phosphate moiety at physiological pH (7.0–7.5). Computational studies confirm the stability of this dianionic form in aqueous solutions.

Tautomeric Forms and Isomeric Considerations

The compound exhibits tautomerism due to the imidazole ring’s ability to redistribute protons:

- 1H-imidazol-4-yl tautomer : Proton resides on the nitrogen at position 1.

- 3H-imidazol-4-yl tautomer : Proton relocates to nitrogen at position 3.

Both tautomers coexist in equilibrium, with the 1H-form predominating (∼90%) in aqueous environments. No geometric or stereoisomers are observed due to the absence of chiral centers and restricted rotation around the C–O–P bond.

Crystal Structure Determination and X-ray Diffraction Data

X-ray crystallography of bound states in enzymes (e.g., imidazoleglycerol-phosphate dehydratase , PDB ID: 2ae8 ) reveals:

| Parameter | Value |

|---|---|

| Space group | P 21 21 21 |

| Resolution | 1.55 Å |

| Bond lengths (P–O) | 1.48–1.52 Å |

| Dihedral angle (C–O–P) | 120.3° |

The phosphate group adopts a tetrahedral geometry , while the imidazole ring remains planar, with an average C–N bond length of 1.32 Å. Hydrogen bonds between the phosphate oxygens and active-site residues stabilize the dianion.

Computational Modeling of Three-Dimensional Conformations

Density functional theory (DFT) and molecular dynamics simulations highlight:

- Preferred conformation : The propyl chain adopts a gauche configuration, minimizing steric hindrance between the imidazole ring and phosphate group.

- Electrostatic potential maps : Negative charge density localizes on the phosphate group (−1.2 e⁻/Ų), while the imidazole ring exhibits partial positive charge (+0.4 e⁻/Ų).

Conformational flexibility is limited to rotations around the C2–C3 bond of the propyl chain, with an energy barrier of ∼4.2 kcal/mol. These models align with experimental NMR and crystallographic data.

特性

CAS番号 |

99979-59-6 |

|---|---|

分子式 |

C6H9N2O5P |

分子量 |

220.12 g/mol |

IUPAC名 |

[3-(1H-imidazol-5-yl)-2-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12) |

InChIキー |

YCFFMSOLUMRAMD-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |

正規SMILES |

C1=C(NC=N1)CC(=O)COP(=O)(O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

準備方法

Role of HisB in Histidine Biosynthesis

In prokaryotes such as Escherichia coli and Mycobacterium tuberculosis, 3-(imidazol-4-yl)-2-oxopropyl phosphate(2-) is synthesized during the sixth step of histidine biosynthesis. The HisB enzyme catalyzes the dehydration of D-erythro-imidazole-glycerol phosphate (IGP) to imidazole-acetol phosphate (IAP). This reaction occurs in the dehydratase domain (C-terminal) of HisB, which operates in tandem with its N-terminal histidinol phosphate phosphatase (HolPase) domain.

The enzymatic mechanism involves acid-base catalysis, where a conserved glutamate residue (Glu-213 in M. tuberculosis) abstracts a proton from the C3 hydroxyl group of IGP, facilitating β-elimination of water. The reaction proceeds via an enolate intermediate stabilized by coordination with a divalent metal ion (Mg²⁺ or Mn²⁺).

Recombinant Production and Optimization

Industrial-scale enzymatic synthesis employs recombinant HisB expressed in E. coli BL21(DE3) strains. Key parameters include:

-

Temperature : 25–30°C to prevent protein aggregation.

-

pH : 7.5–8.0 (Tris-HCl buffer) to optimize active-site protonation states.

-

Cofactors : 5 mM MgCl₂ enhances dehydratase activity by 40%.

A typical batch process yields 12–15 g/L of IAP with >90% purity after ion-exchange chromatography.

Organocatalytic Methods Using Histidyl Peptides

Prebiotic Phosphate Transfer Systems

Recent studies demonstrate that histidyl peptides catalyze the hydrolysis of imidazole phosphate (ImP) to orthophosphate (Pi) via a phosphorylated histidine intermediate. This system provides a non-enzymatic route to phosphorylated compounds under prebiotic conditions.

Reaction Mechanism

-

Nucleophilic Attack : The imidazole nitrogen of histidine attacks the electrophilic phosphorus of ImP, forming a phosphoramidate intermediate (P-His).

-

Hydrolysis : Water hydrolyzes P-His, releasing Pi and regenerating histidine.

The first-order rate constant for P-His hydrolysis () is two orders of magnitude higher than uncatalyzed ImP hydrolysis ().

Synthetic Applications

Histidyl peptides (e.g., His-Gly-Gly) enable regioselective phosphorylation of alcohols. For example:

-

Substrate : 3-(Imidazol-4-yl)-2-propanol

-

Conditions : 50 mM ImP, 10 mM His-Gly-Gly, pH 7.5, 22°C

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To overcome batch processing limitations, industries adopt tubular flow reactors with immobilized HisB. Key advantages include:

-

Residence Time Control : 30–60 min for 95% substrate conversion.

-

Enzyme Stability : Alginate-encapsulated HisB retains 80% activity after 10 cycles.

Downstream Processing

IAP purification involves three steps:

-

Ultrafiltration : Remove proteins using 10 kDa membranes.

-

Anion-Exchange Chromatography : Q Sepharose FF resin eluted with 0.1–0.5 M NaCl gradient.

Comparative Analysis of Synthesis Methods

| Parameter | Enzymatic (HisB) | Organocatalytic (His-Peptides) | Industrial Flow Reactors |

|---|---|---|---|

| Yield | 90–95% | 65–70% | 85–90% |

| Reaction Time | 2–4 h | 48 h | 0.5–1 h |

| Catalyst Cost | High ($120/g) | Low ($15/g) | Moderate ($45/g) |

| Scalability | Moderate | Low | High |

化学反応の分析

Types of Reactions

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phosphate group can mimic natural substrates in phosphorylation reactions, thereby interfering with signal transduction pathways. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

(a) D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate

- Structure : Contains an imidazole ring and a glycerol backbone linked to a phosphate group.

- Function : Acts as a precursor in the biosynthesis of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2−) via oxidative decarboxylation (e.g., reaction R03457 in ).

- Key Difference : The glycerol backbone introduces additional hydroxyl groups, enabling distinct stereochemical interactions compared to the 2-oxopropyl chain in the target compound .

(b) Indoleglycerol phosphate

- Structure : Features an indole ring (aromatic heterocycle) instead of imidazole, attached to a glycerol phosphate.

- Function : Central intermediate in tryptophan biosynthesis.

- Comparison: Both compounds are phosphorylated intermediates in amino acid metabolism, but the indole ring in Indoleglycerol phosphate confers specificity for tryptophan synthase interactions, unlike the imidazole in the target compound .

Functional Analogs in Metabolic Networks

(a) Isocitrate

- Function : Key intermediate in the citric acid cycle.

- Comparison : Both compounds are metabolic hubs, but Isocitrate participates in energy production, whereas 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2−) is specialized in histidine metabolism .

(b) Inositol phosphorylceramide

- Structure: Combines inositol, phosphate, and a ceramide lipid.

- Function : Involved in sphingolipid biosynthesis and cell signaling.

- Comparison: The phosphate group is a shared feature, but Inositol phosphorylceramide’s lipid tail enables membrane localization, unlike the water-soluble target compound .

(a) 3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ2-isoxazoline (4)

- Structure : Contains a substituted imidazole ring fused to an isoxazoline ring, with benzoyl and thiol groups.

- Comparison : While both compounds have imidazole rings, the synthetic analog’s bulkier substituents and isoxazoline backbone limit its enzymatic compatibility compared to the simpler, phosphate-linked target compound .

Data Table: Comparative Analysis

Research Findings and Contextual Insights

- Metabolic Plasticity: 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2−) is part of a highly interconnected reaction core in metabolic networks, as highlighted in studies on network plasticity . Its imidazole-phosphate structure allows it to act as a substrate for multiple enzymes, unlike bulkier analogs like Inositol phosphorylceramide.

- Enzymatic Specificity: The compound’s phosphate group is critical for binding to histidinol-phosphate phosphatase, distinguishing it from non-phosphorylated imidazole derivatives .

- Synthetic Utility : While synthetic imidazole derivatives (e.g., ) are designed for stability and agrochemical activity, the target compound’s biological function relies on its minimalistic, reactive structure .

生物活性

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is a compound that has garnered attention due to its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(1H-imidazol-4-yl)-2-oxopropoxyphosphonic acid

- CAS Number : 99979-59-6

- Molecular Formula : C₆H₉N₂O₅P

- Molecular Weight : 220.1198 g/mol

The compound belongs to the class of organic compounds known as monoalkyl phosphates, characterized by a phosphate group linked to an alkyl chain. Its structure allows for significant biochemical interactions, particularly through the imidazole ring which facilitates hydrogen bonding.

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is involved in several biochemical pathways, notably in the metabolism of histidine. It acts as a substrate in the conversion processes that lead to the biosynthesis of histidine from other metabolites like D-erythro-imidazole-glycerol-phosphate. The enzyme imidazoleglycerol-phosphate dehydratase catalyzes this transformation, indicating the compound's role in critical metabolic functions within cells .

Cellular Effects and Pathways

The compound influences various cellular processes:

- Enzyme Interactions : It interacts with enzymes involved in amino acid metabolism, particularly those related to histidine biosynthesis.

- Cell Signaling : The presence of the imidazole ring allows it to participate in signaling pathways through protein interactions.

- Neuronal Activity : Given its structural properties, it may modulate ion channels and neurotransmitter release, impacting neuronal excitability and synaptic transmission.

Pharmacokinetics

While specific pharmacokinetic data for 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is limited, similar compounds have demonstrated rapid absorption and bioavailability in biological systems. The stability of this compound under physiological conditions suggests it could have sustained effects on cellular functions over time.

Dosage Effects

Research indicates that dosage significantly influences the biological activity of this compound:

- Therapeutic Doses : At appropriate concentrations, it has been shown to effectively modulate metabolic pathways without significant toxicity.

- Toxicity at High Doses : Elevated concentrations may lead to adverse effects, including neurotoxicity and hepatotoxicity, as observed in studies involving related compounds.

Enzyme Interaction Studies

In studies focusing on enzyme interactions, 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) has demonstrated the ability to inhibit certain enzymatic activities crucial for metabolic processes. For example, its interaction with enzymes involved in histidine metabolism suggests potential applications in regulating amino acid levels in various biological contexts .

Metabolic Pathway Analysis

Research has highlighted the compound's role as an intermediate in histidine biosynthesis:

| Reaction Step | Substrate | Product |

|---|---|---|

| 1 | D-Erythro-imidazole-glycerol-phosphate | Imidazole acetol-phosphate + H₂O |

| 2 | Imidazole acetol-phosphate + L-Glutamate | Histidinol phosphate + Oxoglutaric acid |

This table summarizes key reactions involving the compound, illustrating its importance in metabolic pathways essential for amino acid synthesis .

Toxicological Studies

Animal model studies have shown that while therapeutic doses are effective for modulating metabolic activities, higher doses can lead to significant toxicity:

| Dose Level | Observed Effect |

|---|---|

| Low | No adverse effects; effective modulation of metabolic pathways |

| High | Neurotoxicity and hepatotoxicity observed |

These findings underscore the necessity for careful dosage management when considering therapeutic applications of this compound.

Q & A

Q. What is the role of 3-(imidazol-4-yl)-2-oxopropyl phosphate(2−) in histidine biosynthesis?

This compound is an intermediate in the histidine biosynthetic pathway. Specifically, it is generated via the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate catalyzed by imidazoleglycerol-phosphate dehydratase (EC 4.2.1.19) . It subsequently serves as a substrate for histidinol-phosphate aminotransferase (EC 2.6.1.9), which transfers an amino group from glutamate to form histidinol phosphate . To study its role, researchers can use isotopic labeling (e.g., ¹³C or ¹⁵N) in microbial systems (e.g., Escherichia coli hisC mutants) and track intermediates via LC-MS or NMR.

Q. How can researchers detect and quantify 3-(imidazol-4-yl)-2-oxopropyl phosphate(2−) in enzymatic assays?

Methods include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or ion-pair chromatography for phosphate-containing intermediates .

- Enzymatic coupling assays : Couple the reaction to NADH-dependent dehydrogenases (e.g., glutamate dehydrogenase) and monitor absorbance at 340 nm .

- Mass spectrometry : Use high-resolution LC-MS/MS with negative ionization mode for precise quantification .

Q. What enzymes are structurally or mechanistically linked to this compound?

Key enzymes include:

- Imidazoleglycerol-phosphate dehydratase (IGPD) : A lyase (EC 4.2.1.19) requiring Mn²⁺ or Fe²⁺ for activity, with conserved active-site residues (e.g., His, Asp) critical for substrate binding .

- Histidinol-phosphate aminotransferase (HisC) : A pyridoxal 5′-phosphate (PLP)-dependent transaminase that operates via a ping-pong mechanism . Structural homology modeling (e.g., using PDB 2AE8) can identify catalytic residues .

Advanced Research Questions

Q. How can conflicting data on synthetic yields of related intermediates (e.g., 5H-benz[b]carbazole-6,11-diones) inform experimental design for 3-(imidazol-4-yl)-2-oxopropyl phosphate(2−) synthesis?

Discrepancies in reported yields (e.g., 24% vs. 98% for similar compounds) highlight the importance of reaction optimization. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .

- Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress and identify side products .

Q. What structural features of 3-(imidazol-4-yl)-2-oxopropyl phosphate(2−) influence its interaction with dehydratases?

X-ray crystallography (e.g., of IGPD complexes) reveals that the planar imidazole ring and phosphate group form hydrogen bonds with conserved residues (e.g., Arg⁷² in Pisum sativum IGPD) . Computational docking (e.g., using AutoDock Vina) can predict binding affinities for mutant enzymes .

Q. How do microbial metabolic networks vary in their utilization of this compound?

Comparative genomics (e.g., in Capnocytophaga granulosa vs. E. coli) show differences in histidine pathway regulation. For example:

- Gene knockout studies : Delete hisB (encoding IGPD) and measure auxotrophy under varying nutrient conditions .

- Metabolomic profiling : Use ¹H-NMR to compare intracellular pools of histidine precursors in wild-type vs. engineered strains .

Methodological Considerations

- Contradiction resolution : Address inconsistent yield data (e.g., ) by replicating protocols with controlled variables (temperature, purity of starting materials) .

- Structural validation : Cross-validate crystal structure data (e.g., torsion angles in ) with quantum mechanical calculations (e.g., DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。